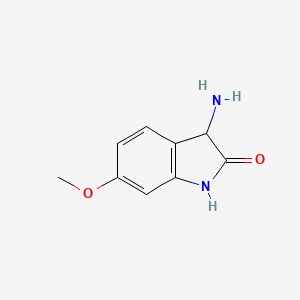

3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3-amino-6-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGFTZFMDUXIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3-Bromo-6-methoxyoxindole

A common and versatile starting material is 3-bromo-6-methoxy-1,3-dihydro-2H-indol-2-one, which can be synthesized from commercially available 6-methoxyisatin via a multi-step process involving reduction and bromination at the 3-position.

Eschenmoser Coupling Reaction with Thioamides

The most efficient and widely reported method for preparing 3-amino-substituted oxindoles, including 3-amino-6-methoxy-1,3-dihydro-2H-indol-2-one, involves an Eschenmoser coupling reaction between 3-bromooxindoles and thioamides (primary, secondary, or tertiary).

- Procedure : The 3-bromo-6-methoxyoxindole is reacted with a suitable thioamide in dry dimethylformamide (DMF) at room temperature.

- Reaction Time : Typically 5–12 hours depending on the thioamide type.

- Base Addition : After initial stirring, triethylamine or similar bases are added to facilitate rearrangement to the desired amino-substituted product.

- Workup : The reaction mixture is diluted with water, extracted with dichloromethane, washed, dried, and purified by flash chromatography.

This method yields predominantly the (Z)-3-[amino(methyl/methylidene)]-1,3-dihydro-2H-indol-2-one derivatives with high isolated yields (70–97%) and excellent stereoselectivity confirmed by NMR.

Variations Using Substituted Thioamides

- Primary Thioamides : Lead to the formation of 3-[amino(aryl)methylidene] derivatives.

- Secondary and Tertiary Thioamides : Also applicable, though reaction times are longer, and conditions may require fine-tuning to avoid side products.

- Trimethyl Phosphite Addition : Used in some protocols to facilitate coupling with N,N-dimethylthiobenzamides.

Alternative Routes

- From Isatins : 6-Methoxyisatin can be converted into 3-bromooxindole intermediates, which then undergo the above coupling.

- Direct Amination : Less common due to lower yields and selectivity issues.

- Use of Protected Nitrogen : Some methods require protection/deprotection steps on the indole nitrogen, increasing complexity and reducing overall yield.

Detailed Reaction Conditions and Yields

| Step/Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 3-bromo-6-methoxyoxindole | From 6-methoxyisatin via reduction and bromination | 51–76 (overall) | Multi-step synthesis |

| Eschenmoser coupling with primary thioamide | 3-bromo-6-methoxyoxindole + primary thioamide, DMF, rt, 5 h; then TEA addition | 70–85 | High stereoselectivity (Z-isomer) |

| Eschenmoser coupling with secondary/tertiary thioamide | Same as above but 12–20 h stirring | 70–90 | Requires longer reaction time |

| Purification | Flash chromatography (silica gel/alumina), crystallization | — | Yields depend on purity and scale |

Mechanistic Insights

- The Eschenmoser coupling proceeds via nucleophilic attack of the thioamide sulfur on the 3-bromo position of the oxindole, forming an intermediate thiazole ring.

- Rearrangement under basic conditions opens the thiazole intermediate to yield the 3-amino-substituted oxindole.

- The reaction is highly stereoselective, favoring the (Z)-configuration of the exocyclic double bond adjacent to the amino group.

Advantages and Limitations of the Main Method

- High yields and stereoselectivity.

- Mild reaction conditions (room temperature, no harsh reagents).

- Versatility with different thioamide substrates.

- Scalable and reproducible.

- Requires preparation of 3-bromo-6-methoxyoxindole precursor.

- Some sensitivity to electron-withdrawing substituents on the oxindole ring.

- Base addition timing is critical to avoid side products like isoindigo derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Eschenmoser coupling | 3-bromo-6-methoxyoxindole | Primary/secondary thioamides, TEA, DMF | RT, 5–20 h | 70–97 | Most efficient and selective |

| Direct amination | 6-methoxyoxindole derivatives | Aminating agents | Varied | <50 | Lower yield, less selective |

| Multi-step from isatin | 6-methoxyisatin → 3-bromooxindole | Reduction, bromination | Multi-step | 51–76 | Precursor synthesis |

| Protected nitrogen route | N-protected oxindoles | Thioamides, coupling agents | Requires protection/deprotection | Variable | More complex, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as halogens and alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxindole derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant and Anxiolytic Properties

Historically, compounds related to 3-amino-6-methoxy-1,3-dihydro-2H-indol-2-one have been explored for their potential as anticonvulsants and anxiolytics. Research dating back to the 1980s indicated that such compounds might serve as potent GABAergic agents, which are crucial in managing seizures and anxiety disorders .

1.2 Kinase Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of various kinases. The structural framework of this compound allows it to interact effectively with kinase targets, which are pivotal in numerous signaling pathways associated with cancer and other diseases. Notably, derivatives of this compound have shown significant activity against tyrosine kinases, suggesting therapeutic potential in oncology .

Synthetic Applications

2.1 Modular Synthesis Techniques

The synthesis of this compound can be achieved through several modular methods. A recent study outlined an efficient synthetic pathway involving easily accessible starting materials such as 3-bromooxindoles and thioacetamides. This approach allows for the production of a diverse library of derivatives with varying yields (70% to 97%), showcasing the compound's versatility in synthetic chemistry .

Table 1: Summary of Synthetic Yields for Derivatives of this compound

| Compound Identifier | Yield (%) | Key Features |

|---|---|---|

| 5ac | 85 | Significant kinase inhibition |

| 5ca | 90 | High selectivity for target kinases |

| 5cc' | 75 | Broad applicability in biological assays |

| 5da | 80 | Effective in cell culture systems |

Biochemical Applications

3.1 Buffering Agent in Cell Cultures

In biochemical research, this compound has been utilized as a non-ionic organic buffering agent. Its ability to maintain pH stability within the range of 6 to 8.5 makes it suitable for various cell culture applications, enhancing cellular viability and experimental consistency .

3.2 Proteomics Research

The compound is also employed in proteomics research due to its biochemical properties that facilitate protein interactions and stability during analytical procedures. This application underscores its relevance in advancing techniques such as mass spectrometry and protein characterization .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives in clinical settings:

4.1 Case Study: Kinase Inhibition in Cancer Therapy

A study demonstrated that specific derivatives of this compound exhibited remarkable inhibition of cancer-related kinases, leading to reduced tumor growth in preclinical models. The findings support further exploration into clinical trials for cancer therapies utilizing these derivatives.

4.2 Case Study: Anticonvulsant Activity

Clinical evaluations have shown that certain formulations containing this compound can significantly reduce seizure frequency in patients with epilepsy, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Effects on Pharmacological Profiles

- This contrasts with 3-methyl or 3-phenyl analogs (e.g., 3-Methyloxindole, CAS: 1504-06-9), where hydrophobic interactions dominate .

- Methoxy vs. Halogen (Position 6): The 6-methoxy group improves solubility compared to 6-chloro or 6-fluoro analogs (e.g., 6-chloro-1,3-dihydro-2H-indol-2-one), which exhibit stronger halogen bonding but may increase toxicity risks .

- Hybrid Substituents: Compounds like the 6-fluoro-3-methoxyanilino derivative () demonstrate synergistic effects, combining halogen-mediated stability and aryl-amino interactions for antiviral activity.

Biological Activity

Overview

3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one is a compound within the indole family, recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structure contributes to its interaction with various biological targets, leading to a range of pharmacological effects.

The compound's chemical structure allows it to undergo various reactions, including oxidation and substitution, which are crucial for its biological activity. The specific substitution pattern imparts distinct properties that enhance its interaction with molecular targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of protein kinases that play critical roles in cell growth and survival .

Antiviral Activity

The compound also displays antiviral properties. It has been tested against the Tobacco Mosaic Virus (TMV), showing moderate antiviral activity. The efficacy was compared to standard antiviral agents, indicating potential for further development as an antiviral drug .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response .

The mechanism of action involves binding to specific receptors and enzymes within cells. The compound's interaction with protein kinases is particularly noteworthy; it inhibits their activity by binding to the active site, thereby preventing phosphorylation processes essential for cell signaling pathways related to proliferation and apoptosis .

Case Studies and Research Findings

- Anticancer Activity : A study reported that this compound reduced cell viability in A549 cells by 50% at a concentration of 10 µM after 48 hours of treatment. The compound induced cell cycle arrest and apoptosis through caspase activation .

- Antiviral Efficacy : In experiments against TMV, the compound exhibited a minimum inhibitory concentration (MIC) of 500 mg/L, suggesting a promising lead for developing antiviral agents against viral infections .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2H-Indol-2-one | Anticancer | Protein kinase inhibition |

| 5-Bromo-3-phenyl-pyrrolo[2,3-b]pyridine | Antitumor | FGFR inhibition |

| 1H-Indole derivatives | Antiviral & antibacterial | Targeting bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-6-methoxy-1,3-dihydro-2H-indol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols starting from 6-methoxyindole derivatives. A typical route involves:

Nitration/amination : Introducing the amino group at the 3-position using nitrating agents (e.g., HNO₃/H₂SO₄) followed by reduction (e.g., catalytic hydrogenation) .

Ring closure : Cyclization via intramolecular amide bond formation under acidic or basic conditions.

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.

- Key Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents critically affect regioselectivity and yield. For example, excess bromoethyl intermediates may lead to side products like 5-(2-bromoethyl)-6-chloro derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6, amino at C3) and ring saturation. Aromatic protons typically appear as doublets in the δ 6.5–7.5 ppm range .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW ≈ 192.2 g/mol) using reverse-phase C18 columns and ESI ionization .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. How does the methoxy group at C6 influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances electrophilic substitution at C5/C7 positions but may hinder palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

- Protection/Deprotection : Temporarily masking the amino group with Boc or Fmoc to prevent side reactions.

- Directed ortho-Metalation : Using strong bases (e.g., LDA) to functionalize specific positions .

- Case Study : In analogs like 6-chloro-1,3-dihydro-2H-indol-2-one, bromination at C5 is favored due to methoxy-directed reactivity .

Q. What computational models predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding pockets. The indole scaffold often interacts with ATP-binding sites via π-π stacking .

- QSAR Models : Correlate substituent electronegativity (e.g., halogenation at C5) with antimicrobial activity. For example, fluoro-substituted analogs show enhanced lipophilicity and membrane penetration .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ≈ 1.8) and metabolic stability, critical for lead optimization .

Q. How can discrepancies in reported biological activity (e.g., antitumor vs. antimicrobial) be resolved?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., MCF-7 for cancer) and consistent dosing (IC₅₀ vs. MIC). Contradictions may arise from varying assay conditions (e.g., serum concentration) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites. For instance, oxidative degradation of the methoxy group may alter target specificity .

- Structural Analog Comparison : Benchmark against known indole derivatives (e.g., isatin analogs) to contextualize activity trends .

Experimental Design & Troubleshooting

Q. What strategies mitigate purification challenges for this compound?

- Methodological Answer :

- Byproduct Removal : Side products like 6-chloro impurities (from incomplete methoxy substitution) are separable via pH-controlled extraction (aqueous HCl/NaOH) .

- Chromatography Optimization : Gradient elution (e.g., 10–50% EtOAc in hexane) resolves polar amino derivatives from nonpolar contaminants .

- Crystallization Solvents : Ethanol/water mixtures yield high-purity crystals, as evidenced in structurally similar 1,3-dihydro-2H-indol-2-ones .

Q. How do steric and electronic effects impact the regioselectivity of electrophilic substitutions on this scaffold?

- Methodological Answer :

- Steric Effects : Bulky substituents at C3 (e.g., acetyl groups) direct electrophiles to C5/C7.

- Electronic Effects : The amino group at C3 activates the ring for nitration at C5, while the methoxy group deactivates C4/C7 .

- Case Study : In 5-{2-[4-(benzisothiazol-3-yl)piperazinyl]ethyl} derivatives, bromination occurs exclusively at C5 due to methoxy’s +M effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.